molecular formula C9H11NO6S B12078338 Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

Cat. No.: B12078338
M. Wt: 261.25 g/mol
InChI Key: AGCOOAKNANFYBY-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position and a methoxyethoxy group at the 3-position of the thiophene ring, along with a methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate typically involves the nitration of a thiophene derivative followed by esterification. One common method includes the nitration of 3-(2-methoxyethoxy)thiophene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting nitro compound is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-(2-methoxyethoxy)-5-aminothiophene-2-carboxylic acid.

    Hydrolysis: 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A glycol ether used as a solvent with similar structural features.

    Ethanol, 2-(2-methoxyethoxy): Another glycol ether with comparable properties.

Uniqueness

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate is unique due to its combination of a nitro group, a methoxyethoxy group, and a thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H11NO6S

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

InChI

InChI=1S/C9H11NO6S/c1-14-3-4-16-6-5-7(10(12)13)17-8(6)9(11)15-2/h5H,3-4H2,1-2H3

InChI Key

AGCOOAKNANFYBY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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